molecular formula C11H13NO2 B2887047 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde CAS No. 1135459-54-9

4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B2887047
CAS No.: 1135459-54-9
M. Wt: 191.23
InChI Key: CSEOACHOGSINGV-UHFFFAOYSA-N
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Description

4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . It is characterized by a benzaldehyde group substituted with a 3-hydroxypyrrolidin-1-yl moiety. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxy-1-pyrrolidinyl)benzaldehyde: A closely related compound with similar chemical properties.

    4-(3-Hydroxypyrrolidin-1-yl)benzoic acid: An oxidation product of the compound.

    4-(3-Hydroxypyrrolidin-1-yl)benzyl alcohol: A reduction product of the compound.

Uniqueness

4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-9-1-3-10(4-2-9)12-6-5-11(14)7-12/h1-4,8,11,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEOACHOGSINGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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